molecular formula C6H4ClNO3S2 B180190 6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide CAS No. 174139-69-6

6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide

Cat. No. B180190
M. Wt: 237.7 g/mol
InChI Key: LZNHLQJIPKRFIH-UHFFFAOYSA-N
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Description

“6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide” is an organic compound with the molecular formula C9H8ClNO5S2 and a molecular weight of 309.75 . It is also known as “6-Chloro-4-hydroxy-2-methyl-2H-thieno [2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide” and is used as an intermediate in the production of certain pharmaceuticals .


Chemical Reactions Analysis

A synthetic method for a similar compound, “6-chloro-4-hydroxy-2-methyl-2H-thieno (2,3-e)-1,2-thiazine-1, 1-dioxide-3-carboxylate”, involves cyclizing the compound using an alkoxy magnesium as an alkaline cyclization agent in an organic solvent at a reaction temperature of 40-157°C .


Physical And Chemical Properties Analysis

This compound has a melting point of 198-200°C and a predicted boiling point of 482.3±55.0°C . It has a density of 1.728 and is slightly soluble in dichloromethane, DMSO, and methanol . The compound is a solid and has a pale yellow color .

Safety And Hazards

This compound is considered to have a certain level of toxicity and may cause irritation or damage to the eyes, skin, and respiratory tract . It should be handled with appropriate protective equipment such as gloves, safety glasses, and masks . Care should also be taken to store and dispose of this compound properly to avoid environmental pollution and harm .

properties

IUPAC Name

6-chloro-1,1-dioxo-2,3-dihydrothieno[3,2-e]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,8H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNHLQJIPKRFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(SC(=C2)Cl)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586287
Record name 6-Chloro-2,3-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide

CAS RN

174139-69-6
Record name 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174139-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Thieno[3,2-e]-1,2-thiazin-4-one, 6-chloro-2,3-dihydro-, 1,1-dioxide
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